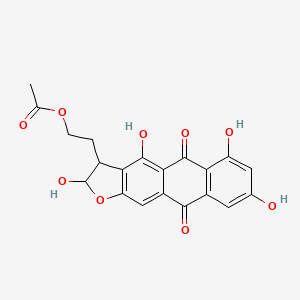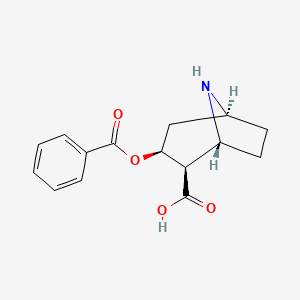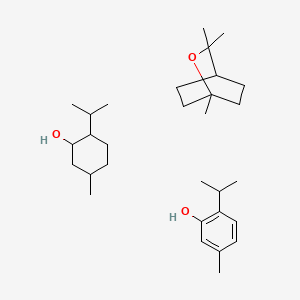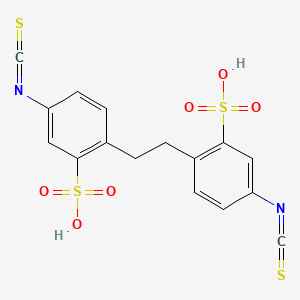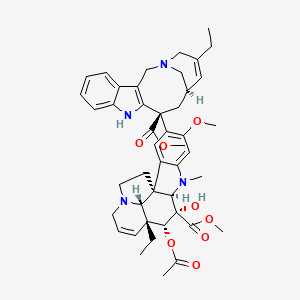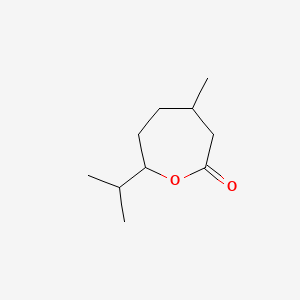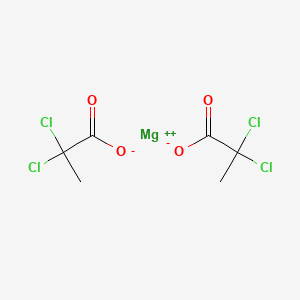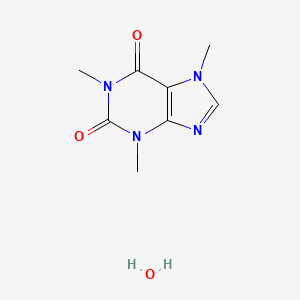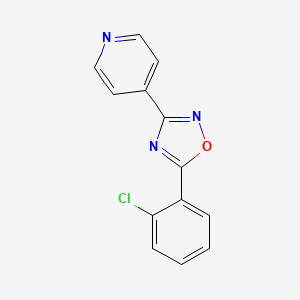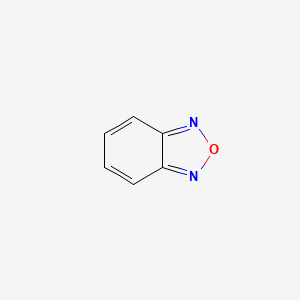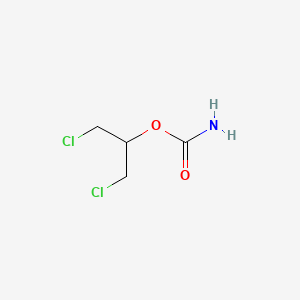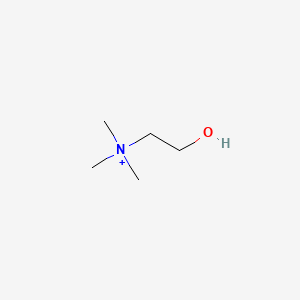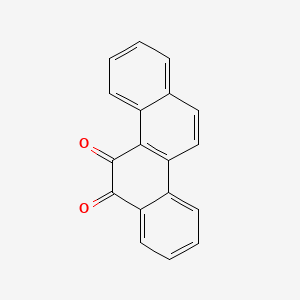
5,6-Chrysenedione
Descripción general
Descripción
La crisenoquinona, también conocida como criseno-1,4-diona, es una quinona aromática policíclica. Es un derivado del criseno, un hidrocarburo aromático policíclico. La crisenoquinona es conocida por su distintivo color amarillo a naranja y se utiliza principalmente en investigación científica debido a sus propiedades químicas únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La crisenoquinona se puede sintetizar mediante diversos métodos. Un método común implica la oxidación del criseno utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo. La reacción suele tener lugar en un medio ácido y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial de crisenoquinona no están ampliamente documentados, la síntesis generalmente sigue principios similares a los métodos de laboratorio, con un enfoque en la escalabilidad y la rentabilidad. Los procesos industriales pueden incluir reactores de flujo continuo y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: La crisenoquinona experimenta diversas reacciones químicas, que incluyen:
Oxidación: La crisenoquinona se puede oxidar aún más para formar quinonas más complejas.
Reducción: Se puede reducir para formar criseno dihidroquinona.
Sustitución: La crisenoquinona puede participar en reacciones de sustitución electrófila, donde se introducen grupos funcionales en el anillo aromático
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Halógenos, agentes nitrantes, agentes sulfonantes.
Productos Principales:
Oxidación: Quinonas superiores.
Reducción: Criseno dihidroquinona.
Sustitución: Derivados de crisenoquinona halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
La crisenoquinona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de compuestos aromáticos policíclicos más complejos.
Biología: Se estudia por sus interacciones con moléculas biológicas y su potencial como sonda bioquímica.
Medicina: Se investiga por sus posibles propiedades anticancerígenas debido a su capacidad de interactuar con el ADN y las proteínas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como componente en ciertos colorantes y pigmentos .
Mecanismo De Acción
La crisenoquinona actúa como activador del receptor de hidrocarburos arilo (AhR). Al unirse al AhR, induce un cambio conformacional que permite que el receptor se traslade al núcleo, donde influye en la expresión de varios genes involucrados en el metabolismo xenobiótico y otros procesos celulares. Este mecanismo es crucial para su actividad biológica y posibles aplicaciones terapéuticas .
Compuestos Similares:
- Benzo[a]pirenoquinona
- Antraquinona
- Fenantrenoquinona
Comparación: La crisenoquinona es única debido a su estructura y reactividad específicas. En comparación con la benzo[a]pirenoquinona, la crisenoquinona tiene una disposición diferente de anillos aromáticos, lo que lleva a propiedades químicas y biológicas distintas. La antraquinona y la fenantrenoquinona, aunque similares en ser quinonas aromáticas policíclicas, difieren en sus estructuras específicas de anillos y patrones de reactividad .
Comparación Con Compuestos Similares
- Benzo[a]pyrenequinone
- Anthraquinone
- Phenanthrenequinone
Comparison: Chrysenequinone is unique due to its specific structure and reactivity. Compared to benzo[a]pyrenequinone, chrysenequinone has a different arrangement of aromatic rings, leading to distinct chemical and biological properties. Anthraquinone and phenanthrenequinone, while similar in being polycyclic aromatic quinones, differ in their specific ring structures and reactivity patterns .
Propiedades
IUPAC Name |
chrysene-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMNNQOPOLCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174509 | |
| Record name | 5,6-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-10-7 | |
| Record name | Chrysenequinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Chrysenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-CHRYSENEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,12-DIHYDROCHRYSENE-11,12-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-CHRYSENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ6R8Y75B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
